[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride
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Overview
Description
[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride is a complex organic compound that features a benzofuran and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Thiophene Moiety: This involves the cyclization of appropriate precursors, often using transition-metal catalysis.
Coupling of the Benzofuran and Thiophene Moieties: This step involves the use of coupling agents to link the two moieties together.
Formation of the Amine Hydrochloride:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could yield alcohols or amines.
Scientific Research Applications
[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of [(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride is unique due to its combination of benzofuran and thiophene moieties, which confer specific electronic and steric properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C17H22ClNO2S |
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Molecular Weight |
339.9 g/mol |
IUPAC Name |
N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-1-(2-methylthiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO2S.ClH/c1-11-6-14-7-16(19-3)15(8-17(14)20-11)10-18-9-13-4-5-21-12(13)2;/h4-5,7-8,11,18H,6,9-10H2,1-3H3;1H |
InChI Key |
MXDIHBVXZPHRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)CNCC3=C(SC=C3)C)OC.Cl |
Origin of Product |
United States |
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